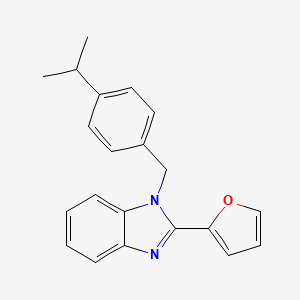

2-(2-furyl)-1-(4-isopropylbenzyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

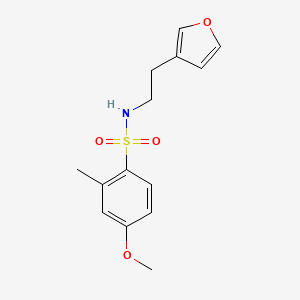

2-(2-furyl)-1-(4-isopropylbenzyl)-1H-benzimidazole is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. This compound is a benzimidazole derivative and has been found to exhibit a wide range of biological activities. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Tautomerism

2-(2-furyl)-1-(4-isopropylbenzyl)-1H-benzimidazole and its derivatives demonstrate interesting synthesis pathways and tautomerism behaviors. Benzimidazoles containing furyl substituents, including structures similar to this compound, are synthesized through the condensation of o-phenylenediamine with corresponding carboxylic acids. These compounds exhibit tautomerism, which is the ability of a chemical compound to exist in two (or more) interconvertible structures differing significantly in the position of at least one atomic nucleus (usually hydrogen) and an electron pair. Tautomerism in 2-heteroarylbenzimidazoles occurs in dimethyl sulfoxide solution, highlighting the compound's dynamic nature in solvent environments (Lee, Jeoung, & Lee, 1996).

Antimicrobial Activity

The compound has shown promise in antimicrobial studies. Novel furyl and benzimidazole substituted benzyl ethers, related to this compound, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited significant antibacterial and antifungal activities against strains such as S. aureus, Methicillin-resistant S. aureus (MRSA), E. coli, C. albicans, and C. krusei. This suggests the potential use of this compound and its derivatives in developing new antimicrobial agents (Özden Özel Güven et al., 2007).

Antiangiogenic Properties

Research into the antiangiogenic properties of 2-(2-furyl)-1H-benzimidazoles, including derivatives similar to this compound, has shown promising results. These compounds were tested for their in vitro VEGF inhibition in the MCF-7 cancer cell line. Some showed significant potency, with one compound being more potent than Tamoxifen. This indicates strong antiangiogenic activity against VEGFR2 kinase, suggesting potential applications in cancer therapy (Temirak et al., 2014).

Germicidal Properties

The germicidal properties of derivatives of furyl-2-benzimidazole, including those structurally related to this compound, have been studied. These compounds exhibit germicidal properties against Gram-positive bacteria and Candida albicans, indicating their potential as germicidal agents (Alunni Bistocchi et al., 1986).

Photolysis Studies

Photolysis of 2-(2-furyl)benzimidazole (Fuberidazole), a compound closely related to this compound, has been studied. This research provides insights into the behavior of this compound under light, leading to the formation of various products. Understanding the photolysis mechanism of such compounds is crucial for their potential applications in light-sensitive processes (Mahran, Sidky, & Wamhoff, 1983).

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c1-15(2)17-11-9-16(10-12-17)14-23-19-7-4-3-6-18(19)22-21(23)20-8-5-13-24-20/h3-13,15H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIJEQOTIJCKFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)benzonitrile](/img/structure/B2354878.png)

![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)

![N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2354891.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2354892.png)

![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2354894.png)